4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
Description
4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a fused heterocyclic compound featuring a thieno-triazolopyrimidine core substituted with a methyl group at position 4 and a phenoxyethyl chain at position 2. Its structure combines a bicyclic thieno[2,3-e]triazolo[4,3-a]pyrimidine scaffold, which is known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
8-methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-18-14(21)13-12(7-10-24-13)20-15(18)17-19(16(20)22)8-9-23-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYDCVTXPCMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. Its unique structure combines elements of thieno and triazolo rings with a pyrimidine core, which has been demonstrated to influence its pharmacological properties. This article explores the biological activity of this compound based on available research data.
- Molecular Formula : C16H14N4O3S
- Molecular Weight : 342.37 g/mol
- CAS Number : 1358911-92-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on related thiazole derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has shown promise in cancer research due to its potential inhibitory effects on key enzymes involved in cancer progression:
- CDK Inhibition : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9 .
- In Vitro Studies : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines by regulating proteins associated with the cell cycle and apoptosis .
Data Tables
| Activity Type | Activity Observed | Reference |
|---|---|---|
| Antimicrobial | Moderate to Good | |
| CDK Inhibition | IC50 = 0.004 μM (CDK2), IC50 = 0.009 μM (CDK9) |
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant activity, suggesting that modifications to the phenoxyethyl side chain could enhance efficacy .
- Anticancer Potential : In a study focusing on the anticancer potential of similar heterocycles, it was found that compounds targeting CDK pathways could effectively halt the proliferation of tumor cells in vitro. The findings support further exploration of this compound as a candidate for cancer therapy .
Scientific Research Applications
4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a complex organic compound featuring a thieno ring, a triazolo ring, and a pyrimidine ring. It is a heterocyclic compound with potential applications in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial and anticonvulsant properties. Studies have shown that triazolo-pyrimidine derivatives possess antimicrobial activity against various microorganisms, and related compounds have been screened for anticonvulsant activities, suggesting potential benefits in treating neurological disorders.
Anticancer Research
In cancer therapy research, pyrazole, pyrimidine, and related derivatives are being explored as CDK2 inhibitors . Pyrazole compounds have demonstrated a diverse array of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects . Specific pyrazolo-pyrimidine analogs have been synthesized and assessed for their antitumor activities, with some derivatives showing potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines . These compounds have also been found to be non-toxic to normal cells . Further studies have explored pyrazolo-pyridines and pyrazol-pyrimidine-amines as potential anticancer agents targeting CDK2 . Additionally, pyrazole carboxamides have been identified as CDK2 inhibitors with potent antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against HDAC2 . Thieno-pyrimidin-hydrazones are also being investigated as CDK4 inhibitors, with some compounds inducing cell cycle arrest .
Synthesis
The synthesis of this compound typically involves multi-step processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s phenoxyethyl chain distinguishes it from analogs with phenyl or carboxamide groups, likely altering solubility and receptor affinity.
- Synthetic routes for triazolopyrimidines typically involve multi-step cyclization and substitution reactions, as seen in the use of enaminones (e.g., ) or thiourea derivatives (e.g., ) .
Pharmacological Activity Comparisons
2.2.1. Antimicrobial Activity
- 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Exhibited MIC < streptomycin against P. aeruginosa due to imidazo-pyridine substitution .
- Thiazolo-triazolopyrimidines (): Showed moderate activity against S. aureus and E. coli .
2.2.2. Anti-Inflammatory and Analgesic Activity
- Dihydrothieno-triazolopyrimidine carboxamides (): Demonstrated anti-inflammatory activity comparable to diclofenac sodium, attributed to carboxamide interactions with COX enzymes .
- Triazolo[4,3-a]pyrimidine derivatives (): Showed antihypertensive effects via ACE inhibition .
- Target Compound: The methyl and phenoxyethyl groups may favor anti-inflammatory or CNS-targeted activities, though empirical validation is required.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The phenoxyethyl group in the target compound likely increases logP compared to analogs with hydroxyl or carboxamide groups (e.g., ’s carboxamides) .
- Metabolic Stability: Methyl groups (as in position 4) often enhance metabolic stability, while phenoxyethyl chains may undergo oxidative metabolism.
Q & A
Q. What are the optimal synthetic pathways for preparing 4-methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous triazolopyrimidine derivatives are synthesized via coupling of hydrazine derivatives with pyrimidine precursors under reflux in ethanol or dioxane, using catalysts like iodine (I₂) and oxidants such as tert-butyl hydroperoxide (TBHP). Solvent selection (e.g., 1,4-dioxane vs. DMF) and reaction time (6–24 hours) critically affect yield, as shown in catalytic studies . Purification often involves recrystallization from methanol or dimethylformamide (DMF) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric forms?
- Methodological Answer: X-ray crystallography is the gold standard for resolving regiochemical ambiguities in fused heterocycles. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was resolved using single-crystal diffraction, revealing bond angles and tautomeric stabilization . Complementary techniques include ¹H/¹³C NMR (to identify aromatic proton environments) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazolopyrimidine derivatives?
- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from variations in assay conditions or substituent effects. A systematic approach includes:
- Dose-response profiling across multiple cell lines or bacterial strains.
- Molecular docking studies to compare binding affinities with target enzymes (e.g., kinases or DNA gyrase).
- Metabolic stability assays (e.g., liver microsome testing) to rule out pharmacokinetic interference .
For example, thiadiazolo[3,2-a]pyrimidinones show divergent activities depending on substituent electronegativity and ring saturation .
Q. What advanced computational strategies are recommended to predict the compound’s reactivity in novel reactions (e.g., cycloadditions or cross-couplings)?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For triazolopyrimidines, Fukui indices often highlight the triazole nitrogen and pyrimidine carbonyl groups as reactive centers. Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways .
Q. How should researchers design experiments to investigate the compound’s potential as a fluorescent probe or photodynamic therapy agent?
- Methodological Answer:
- Photophysical characterization: Measure UV-vis absorption/emission spectra in solvents of varying polarity to assess Stokes shifts and quantum yields.
- Time-resolved fluorescence spectroscopy evaluates excited-state lifetimes.
- Singlet oxygen generation assays (e.g., using 1,3-diphenylisobenzofuran as a trap) quantify photodynamic activity .
Analogous thieno[2,3-d]pyrimidines exhibit tunable fluorescence based on aryl substituents, as demonstrated in PubChem datasets .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?
- Methodological Answer: Solubility discrepancies may stem from polymorphic forms or aggregation. Techniques include:
- Dynamic light scattering (DLS) to detect nanoparticle formation in suspension.
- Differential scanning calorimetry (DSC) to identify polymorph transitions.
- Co-solvency studies using ethanol-water or DMSO-water gradients to optimize solubility for biological assays .
Experimental Design Tables
Table 1: Catalytic Systems for Triazolopyrimidine Synthesis (Adapted from )
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 74 |
| KI | TBHP | 1,4-Dioxane | 64 |
| TBAI | TBHP | 1,4-Dioxane | 37 |
Table 2: Bioactivity Trends in Analogous Compounds (Summarized from )
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Nitrophenyl | 2.1 ± 0.3 | Topoisomerase II |
| 3-Methoxyphenyl | 12.4 ± 1.2 | Bacterial DNA gyrase |
| 4-Trifluoromethyl | 0.9 ± 0.1 | Kinase inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
